molecular formula C20H18FN3O3S B6522806 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942721-10-0

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522806
CAS No.: 942721-10-0
M. Wt: 399.4 g/mol
InChI Key: YKTGNSXXZSSSKB-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is 399.10529078 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-15-6-8-16(9-7-15)22-20(25)18-12-19(14-4-2-1-3-5-14)24(23-18)17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTGNSXXZSSSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
  • Molecular Formula: C25H32N6O10S2
  • Molecular Weight: 663.67 g/mol
  • CAS Number: 1020729-05-8

Pharmacological Activities

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. These activities can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, demonstrating promising results against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL. The compound's structure allows for effective interaction with microbial targets, inhibiting growth and proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is notable. In vitro studies have shown that certain analogs can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations. This suggests that the compound may act through modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

3. Anticancer Properties

Emerging evidence supports the anticancer potential of pyrazole derivatives. For example, in studies involving breast cancer cell lines (MCF7 and MDA-MB-231), compounds similar to the one discussed exhibited cytotoxic effects with IC50 values as low as 39.70 µM. Mechanistic studies suggest that these compounds may induce apoptosis via caspase activation pathways .

The exact mechanism by which 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide exerts its biological effects involves several biochemical interactions:

Caspase Pathway Activation

Caspases are crucial mediators in apoptosis. Studies indicate that this compound may enhance the activity of caspases 3 and 7, leading to increased apoptosis in cancer cells .

Inhibition of Enzymatic Activity

Some derivatives have shown inhibition against metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). This suggests potential applications in treating neurological conditions .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Reported anti-tubercular activity against Mycobacterium tuberculosis with significant inhibition at low concentrations .
Turkan et al. (2018)Demonstrated potent AChE inhibition with IC50 values suggesting effectiveness in neurodegenerative disease models .
PMC4766773 (2014)Evaluated a range of pyrazole derivatives for anti-inflammatory properties, showing significant cytokine inhibition .

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